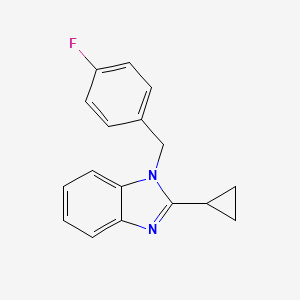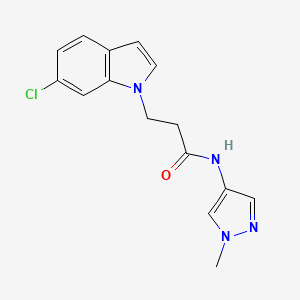
2-cyclopropyl-1-(4-fluorobenzyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- It belongs to the class of benzimidazole derivatives and contains a cyclopropyl group and a fluorobenzyl moiety.
- The compound’s molecular formula is C₁₆H₁₃FN₂ with a molecular weight of 254.29 g/mol .
- Its melting point is 43-45°C , and it is soluble in dichloromethane, DMSO, ethyl acetate, and methanol.
- This compound has potential applications in various fields due to its unique structure.
2-cyclopropyl-1-(4-fluorobenzyl)-1H-benzimidazole: is a chemical compound with the following structure: .
Méthodes De Préparation
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of a cyclopropyl amine with a 4-fluorobenzaldehyde, followed by cyclization to form the benzimidazole ring.
Reaction Conditions: Specific reaction conditions may vary, but typical conditions include refluxing the reactants in an appropriate solvent (such as ethanol or acetonitrile) with a suitable acid catalyst.
Industrial Production: While industrial-scale production methods are proprietary, laboratories can synthesize this compound using established protocols.
Analyse Des Réactions Chimiques
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but examples include cyclopropyl ketones, alcohols, and substituted benzimidazoles.
Applications De Recherche Scientifique
Chemistry: Researchers study this compound’s reactivity, stability, and potential as a building block for other molecules.
Biology: It may serve as a pharmacophore for drug design due to its unique structure.
Medicine: Investigations focus on its potential therapeutic properties, such as antimicrobial or anticancer effects.
Industry: Industries explore its use in materials science or as a starting material for fine chemicals.
Mécanisme D'action
- The exact mechanism remains an active area of research.
Molecular Targets: It may interact with specific proteins, enzymes, or receptors.
Pathways Involved: Further studies are needed to elucidate the pathways affected by this compound.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other benzimidazole derivatives, such as 2-cyclopropyl-1-ethyl-3-(4-fluorobenzyl)-1H-indole , share structural features.
Uniqueness: The cyclopropyl group and fluorobenzyl substituent distinguish it from related compounds.
Propriétés
Formule moléculaire |
C17H15FN2 |
|---|---|
Poids moléculaire |
266.31 g/mol |
Nom IUPAC |
2-cyclopropyl-1-[(4-fluorophenyl)methyl]benzimidazole |
InChI |
InChI=1S/C17H15FN2/c18-14-9-5-12(6-10-14)11-20-16-4-2-1-3-15(16)19-17(20)13-7-8-13/h1-6,9-10,13H,7-8,11H2 |
Clé InChI |
HHISECYQACLLTL-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-(3,4,5-trifluorophenyl)imidazolidine-2,4-dione](/img/structure/B10979794.png)

![4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B10979802.png)

![(4,7-dimethoxy-1-methyl-1H-indol-2-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B10979818.png)
![methyl (1-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)acetate](/img/structure/B10979824.png)

![2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10979827.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-3-(6-chloro-1H-indol-1-yl)propanamide](/img/structure/B10979831.png)
![N-(2-methoxyphenyl)-2-{2-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B10979835.png)
![N~5~-carbamoyl-N~2~-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-D-ornithine](/img/structure/B10979842.png)
![5-fluoro-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)benzamide](/img/structure/B10979849.png)
![N-(2-chlorobenzyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide](/img/structure/B10979858.png)
![5-{[4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B10979861.png)